molecular formula C14H19N3O B193164 Frovatriptan CAS No. 158747-02-5

Frovatriptan

Cat. No. B193164
CAS RN: 158747-02-5
M. Wt: 243.3 g/mol
InChI Key: XPSQPHWEGNHMSK-SECBINFHSA-N
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Description

Frovatriptan is an orally administered triptan used for the acute treatment of adults with migraine, with or without aura . It works by narrowing blood vessels around the brain, blocking pain signals from being sent to the brain, and stopping the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .


Synthesis Analysis

Efficient processes for the preparation of frovatriptan and its synthetic intermediates have been developed, which are amenable to large scale commercial production and provide the required products with improved yield and purity .


Molecular Structure Analysis

The molecular formula of Frovatriptan is C14H17N3O and its molecular weight is 243.31 . The structure of Frovatriptan has been optimized and conformational studies have been performed .


Chemical Reactions Analysis

Molecular stability, fundamental chemical reactive sites, and global reactivity descriptors in the Frovatriptan molecule have been investigated using computational evaluation and molecular docking approach . The density functional theory has been employed with standard functional B3LYP/6–311++G (d,p) to predict the possible minimum energy structure .


Physical And Chemical Properties Analysis

Frovatriptan has been examined for its non-linear optical (NLO) material properties and thermodynamical properties . The charge delocalization for the stability of the molecule with natural bond orbital (NBO) analysis and molecular electrostatic potential (MEP) surface analysis have been performed to observe the active region for further chemical reaction with surrounding species .

Scientific Research Applications

Frovatriptan, known by its brand name Frova, is a triptan drug used for the treatment of migraine headaches. Here is a comprehensive analysis of its scientific research applications, focusing on six unique applications:

Migraine Treatment Efficacy

Frovatriptan has been shown to be an effective medication for treating migraines. It is particularly noted for its long terminal elimination half-life in blood, which is approximately 26 hours, making it longer-lasting than other triptans .

Menstrual Migraine Management

Clinical studies have evaluated Frovatriptan’s efficacy and tolerability specifically in menstrual migraines, highlighting its potential as a targeted treatment option for this condition .

Pharmacokinetics Analysis

Research has been conducted to understand the pharmacokinetics of Frovatriptan, including studies that evaluate the single-and multiple-dose pharmacokinetics in various populations .

Oral Contraceptive-Related Migraines

Frovatriptan has been compared with other triptans for the immediate treatment of acute attacks of oral contraceptive-related migraines (OCMM), suggesting similar efficacy among widely employed triptans .

Fasting-Related Migraine Prevention

A study aimed to evaluate if Frovatriptan is safe and effective in preventing migraine headaches after fasting, indicating its potential use in situations where migraines are triggered by fasting or changes in diet .

Serotonin Receptor Agonist Properties

Frovatriptan acts as a serotonin receptor agonist with high affinity for serotonin 5-HT1B and 5-HT1D receptor subtypes, which are implicated in the contraction of human basilar arteries—a key factor in the pathophysiology of migraines .

Mechanism of Action

Frovatriptan, also known as Frova, is a second-generation triptan drug developed for the treatment of migraine headaches . This article provides a comprehensive overview of its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on its action.

Target of Action

Frovatriptan is a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist . These receptors are primarily found on cranial blood vessels and certain areas of the brain. By acting on these receptors, Frovatriptan plays a crucial role in the management of migraine attacks .

Mode of Action

Frovatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, by binding to them with high affinity . This binding results in the constriction of dilated intracranial extracerebral and intracranial arteries, which is believed to be a key factor in the pathogenesis of migraines .

Biochemical Pathways

It is believed that the drug’s agonistic action on the 5-ht 1b and 5-ht 1d receptors leads to the inhibition of excessive dilation of the arteries that supply blood to the head . This vasoconstriction is thought to alleviate the symptoms of migraines .

Pharmacokinetics

Frovatriptan has a unique pharmacokinetic profile among triptans, characterized by a long terminal elimination half-life of approximately 26 hours . It is primarily metabolized in the liver via the CYP1A2 enzyme . The oral bioavailability of Frovatriptan is reported to be between 22% to 30% . The time to peak concentration is typically 2 to 3 hours, with approximately 60% to 70% of the maximum plasma concentration achieved within 1 hour of dosing .

Result of Action

The primary molecular effect of Frovatriptan’s action is the vasoconstriction of the dilated intracranial extracerebral and intracranial arteries . On a cellular level, this results in the reduction of blood flow to certain areas of the brain, which is believed to alleviate the symptoms of migraines .

Action Environment

The efficacy and stability of Frovatriptan can be influenced by various environmental factors. For instance, gender differences have been observed in pharmacokinetic studies, with exposure parameters consistently higher in females than in males . Additionally, the drug’s long half-life makes it particularly well-suited to patients with prolonged migraines and those who suffer from migraine recurrence .

: DrugBank Online : Medicine.com : Wikipedia : DrugBank Online : Pharmacokinetic Study of Frovatriptan Succinate Tablet : A review of pharmacology, pharmacokinetics and clinical potential in the treatment of menstrual migraine

Safety and Hazards

Frovatriptan may cause serious side effects, including sudden and severe stomach pain, severe chest pain, shortness of breath, irregular heartbeats, a seizure, blood circulation problems in legs or feet, heart attack symptoms, high levels of serotonin in the body, increased blood pressure, or signs of a stroke . It should not be used if you have ever had heart disease, coronary artery disease, blood circulation problems, Wolff-Parkinson-White syndrome, uncontrolled high blood pressure, severe liver disease, a heart attack or stroke, or if your headache seems to be different from your usual migraine headaches .

properties

IUPAC Name

(6R)-6-(methylamino)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-9-3-5-13-11(7-9)10-6-8(14(15)18)2-4-12(10)17-13/h2,4,6,9,16-17H,3,5,7H2,1H3,(H2,15,18)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSQPHWEGNHMSK-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023080
Record name Frovatriptan
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Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Frovatriptan
Source Human Metabolome Database (HMDB)
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Solubility

Soluble, 1.23e-01 g/L
Record name Frovatriptan
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Mechanism of Action

Three distinct pharmacological actions have been implicated in the antimigraine effect of the triptans: (1) stimulation of presynaptic 5-HT1D receptors, which serves to inhibit both dural vasodilation and inflammation; (2) direct inhibition of trigeminal nuclei cell excitability via 5-HT1B/1D receptor agonism in the brainstem and (3) vasoconstriction of meningeal, dural, cerebral or pial vessels as a result of vascular 5-HT1B receptor agonism., Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine. In anesthetized dogs and cats, intravenous administration of frovatriptan produced selective constriction of the carotid vascular bed and had no effect on blood pressure (both species) or coronary resistance (in dogs)., Frovatriptan succinate is a selective agonist of serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors. Frovatriptan is structurally distinct from, but pharmacologically related to, other selective 5-HT1B/1D receptor agonists (e.g., almotriptan, naratriptan, rizatriptan, sumatriptan). Because the mechanisms involved in the pathogenesis of migraine are not clearly understood, the precise mechanism of action of 5-HT1 receptor agonists in the management of migraine has yet to be established. However, current data suggest that 5-HT1 receptor agonists, including frovatriptan, may ameliorate migraine through selective constriction of certain intracranial blood vessels, inhibition of neuropeptide release, and/or reduced transmission in the trigeminal pain pathway., Frovatriptan has no significant effects on GABAA mediated channel activity and has not significant affinity for benzodiazepine binding sites. Frovatriptan is believed to act on extracerebral, intracranial arteries and to inhibit excessive dilation of these vessels in migraine.
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Product Name

Frovatriptan

CAS RN

158747-02-5
Record name Frovatriptan
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: Frovatriptan is a selective agonist of the serotonin (5-HT) receptors 5-HT1B and 5-HT1D. [, , , ] These receptors are found on blood vessels in the brain and are involved in the transmission of pain signals. By activating these receptors, frovatriptan causes constriction of these blood vessels, which is thought to be its main mechanism of action in relieving migraine headaches. [, , , , ] This constriction effect is particularly pronounced in cerebral vessels compared to coronary arteries, making it potentially favorable for patients with coronary artery disease risk. [, ]

ANone: While the provided research doesn’t delve into specific structural modifications of frovatriptan, it highlights that its high affinity for 5-HT1B receptors contributes to its long duration of action and efficacy in migraine treatment. [, , , ] Further research exploring structural analogs and their pharmacological profiles would be needed to understand the full impact of structural changes.

ANone: Frovatriptan is metabolized by multiple pathways, a unique characteristic among triptans, which contributes to its long half-life in plasma (26 hours). [, ] This long half-life translates into a longer duration of action, potentially leading to sustained pain relief and reduced headache recurrence. [, , ] Specific formulation strategies are not discussed in detail within the provided papers.

ANone: Frovatriptan demonstrates a long terminal elimination half-life of approximately 26 hours, independent of age, gender, and renal function. [, ] This characteristic is attributed to its low lipophilicity, low oral bioavailability (24-30%), and partial metabolism by cytochrome P450 CYP1A2. [, ] The long half-life likely contributes to its sustained efficacy in reducing migraine symptoms, particularly in terms of lower headache recurrence compared to other triptans. [, , , , , ] Approximately 50% of the drug is excreted renally. []

ANone: Preclinical studies have demonstrated that frovatriptan effectively constricts isolated basilar arteries, mimicking its proposed mechanism of action in migraine relief. [] This effect was also observed in rat carotid arteries. [] While it can constrict coronary arteries in vitro, a bell-shaped response curve suggests potential relaxation at higher concentrations. [, ] In vivo studies in dogs showed minimal impact on cardiac function and coronary hemodynamics, even in a myocardial infarction model. []

  • Several double-blind, placebo-controlled trials demonstrated frovatriptan's efficacy in treating migraine headaches. [, , , , , , , ] These trials showed significant improvements in headache response rates, pain-free rates, and reduced headache recurrence compared to placebo. [, , , , , , , ]
  • Studies comparing frovatriptan to other triptans (zolmitriptan, rizatriptan, almotriptan) showed similar efficacy in terms of pain relief, but with a notably lower recurrence rate, supporting its sustained effect. [, , , ]
  • Open-label, post-marketing studies further supported frovatriptan's efficacy and tolerability in routine clinical settings. [, ] These studies highlighted its rapid onset of action, long duration of effect, and good tolerability profile. [, ]
  • Frovatriptan proved beneficial in managing menstrual migraine, both in acute treatment and short-term prevention. [, , , , , ] A 6-day regimen during the perimenstrual period effectively reduced the incidence and severity of menstrual migraine attacks. [, , ]
  • Studies also explored its use in patients with hypertension, showing efficacy but with potentially lower response rates compared to normotensive individuals. [, ]

ANone: Several analytical techniques have been explored for the analysis of frovatriptan:

  • Reverse-phase high-performance liquid chromatography (RP-HPLC): This method allows for the separation and quantification of frovatriptan in formulations. [, ]
  • Spectrophotometry: This technique uses light absorption characteristics of frovatriptan to determine its concentration in samples. [, ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying frovatriptan in biological samples like rabbit plasma. []
  • Ultra performance liquid chromatography (UPLC): This technique provides rapid and efficient separation for dissolution studies of frovatriptan tablets. [, ]

ANone: One study used a validated RP-UPLC method to determine the dissolution rate of frovatriptan tablets. [] The average dissolution rate was found to be 93%, suggesting efficient drug release from the tablet formulation. [] While the study doesn’t directly correlate dissolution rate with bioavailability, it highlights the importance of efficient drug release for therapeutic efficacy.

ANone: The research papers highlight validation parameters such as linearity, accuracy, precision, recovery, and robustness for methods like RP-HPLC and spectrophotometry. [, , ] These validation steps ensure the reliability and reproducibility of analytical data, contributing to the overall quality of the research.

ANone: Several studies directly compared frovatriptan to other triptans (zolmitriptan, rizatriptan, almotriptan). [, , , ] While all demonstrated efficacy in treating migraine attacks, frovatriptan consistently showed a lower headache recurrence rate, potentially due to its longer half-life. [, , , ] This suggests a potential advantage in terms of sustained pain relief and reduced need for rescue medication. [, , , ] Information on cost comparisons and overall impact requires further investigation.

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